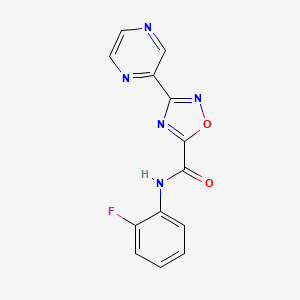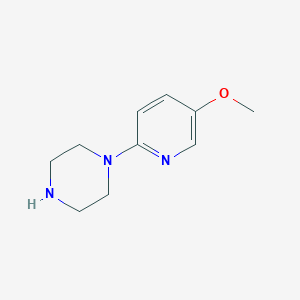
(2-methoxypyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxypyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One area of interest is the synthesis and evaluation of compounds with antimicrobial activity. For instance, a study on novel {6-[(1H-1,2,3-triazol-4-yl)methoxy]-3-methylbenzofuran-2-yl}(phenyl)methanones (7a–7o) demonstrated high antimicrobial activity. These compounds were synthesized using a click chemistry approach and could indicate the potential antimicrobial applications of triazole and azetidinone derivatives (Sunitha et al., 2017).
Antioxidant Properties
Another area is the exploration of compounds with antioxidant properties. Research on bromination of bis(3,4-dimethoxyphenyl)methanone and its derivatives, including natural products, revealed significant antioxidant and radical scavenging activities. This suggests that derivatives of methanone, especially those incorporating bromophenols, could possess potent antioxidant capabilities (Balaydın et al., 2010).
Synthetic Methodologies
The compound's structure also points to relevance in synthetic organic chemistry, particularly in the synthesis of complex molecules. Research on the synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates provides insights into the transformation processes of similar compounds. These methodologies could be instrumental in synthesizing a wide range of biologically active molecules, highlighting the compound's utility in synthetic organic chemistry (Dejaegher et al., 2008).
Propiedades
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-26-18-17(8-5-9-20-18)19(25)23-11-15(12-23)24-10-14(21-22-24)13-27-16-6-3-2-4-7-16/h2-10,15H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIMPNSFNGPITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2757906.png)
![2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2757907.png)


![1-(1,3-Benzodioxol-5-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2757916.png)

![N-[3-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2757920.png)
![2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2757922.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2757923.png)


![(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2757927.png)

